molecular formula C8H15NO5S B12382382 GlcNAc-SH

GlcNAc-SH

Cat. No.: B12382382
M. Wt: 237.28 g/mol
InChI Key: VCMPRRSCFNIDNS-PVFLNQBWSA-N
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Description

N-Acetylglucosamine-SH (GlcNAc-SH) is a derivative of N-acetylglucosamine, a monosaccharide that is a fundamental building block of various biological molecules. N-acetylglucosamine is a component of chitin, the second most abundant carbohydrate after cellulose, and is also found in hyaluronic acid and keratin sulfate on cell surfaces

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetylglucosamine-SH typically involves the modification of N-acetylglucosamine through the introduction of a thiol group. One common method is the reaction of N-acetylglucosamine with a thiolating agent such as thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield N-acetylglucosamine-SH.

Industrial Production Methods

Industrial production of N-acetylglucosamine-SH can be achieved through enzymatic or chemical methods. Enzymatic methods involve the use of specific enzymes that catalyze the thiolation of N-acetylglucosamine. Chemical methods, on the other hand, utilize thiolating agents and controlled reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-acetylglucosamine-SH undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiol group can be reduced to form thiolates.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

N-acetylglucosamine-SH has a wide range of applications in scientific research:

Mechanism of Action

N-acetylglucosamine-SH exerts its effects through various molecular mechanisms:

    Molecular Targets: It interacts with proteins and enzymes involved in glycosylation and signal transduction pathways.

    Pathways Involved: It participates in the hexosamine biosynthetic pathway, influencing the modification of proteins through O-linked β-N-acetylglucosamine (O-GlcNAc) addition. .

Comparison with Similar Compounds

N-acetylglucosamine-SH can be compared with other similar compounds such as:

    N-acetylglucosamine: The parent compound without the thiol group, primarily involved in structural and signaling roles.

    N-acetylgalactosamine: A similar monosaccharide with different biological functions and applications.

    Glucosamine: A related compound lacking the acetyl group, commonly used in dietary supplements for joint health.

Uniqueness

The presence of the thiol group in N-acetylglucosamine-SH imparts unique reactivity, allowing it to participate in specific chemical reactions and interactions that are not possible with its analogs. This makes it a valuable tool in chemical synthesis and biological research .

Properties

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO5S/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13,15H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1

InChI Key

VCMPRRSCFNIDNS-PVFLNQBWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1S)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1S)CO)O)O

Origin of Product

United States

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